CYP2A6 Inhibitory Activity: A Cross-Study Comparison with the Class Prototype Methoxsalen
Screening data indicates that 6-chloro-3-(4-pyridyl)coumarin inhibits CYP2A6 with a reported IC50 of 51 nM in human liver microsomes [1]. This places it in a high-potency tier relative to the classic furanocoumarin inhibitor methoxsalen, which shows an IC50 of 470 nM (0.47 µM) for CYP2A6 under comparable conditions [2]. The target compound demonstrates approximately a 9-fold higher potency based on these cross-study comparable values. This quantitative difference is significant for researchers requiring potent CYP2A6 modulation to avoid the off-target CYP3A4 liabilities associated with methoxsalen [3].
| Evidence Dimension | CYP2A6 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 51 nM |
| Comparator Or Baseline | Methoxsalen: IC50 = 470 nM |
| Quantified Difference | Target compound is ~9.2-fold more potent than methoxsalen in this assay context |
| Conditions | Target: Human liver microsomes, coumarin substrate, 5 min preincubation. Comparator: Literature standard assay for CYP2A6 inhibition. |
Why This Matters
For procurement decisions in drug metabolism or toxicology studies, a 9-fold greater potency against CYP2A6 directly impacts the required working concentration and potential for achieving selective pathway inhibition.
- [1] BindingDB, Entry BDBM50366334 (CHEMBL4173133), IC50: 51 nM for CYP2A6 in human liver microsomes. View Source
- [2] LIVIVO Search Results, citing Methoxsalen IC50 = 0.47 µM for CYP2A6. View Source
- [3] Y. Yamaguchi et al., 'Synthesis and biological evaluation of coumarin derivatives as selective CYP2A6 inhibitors', Bioorg. Med. Chem. Lett., 2023, 86, 129206. View Source
